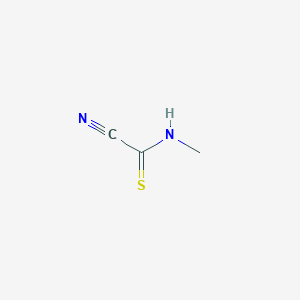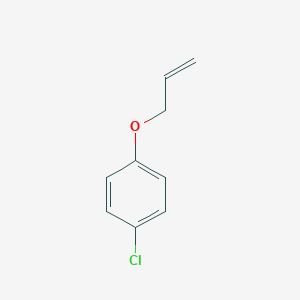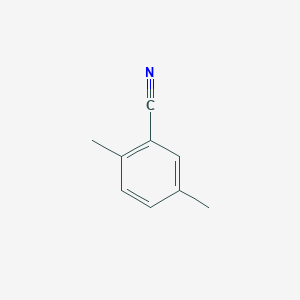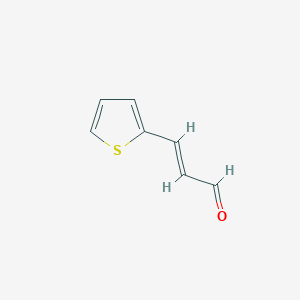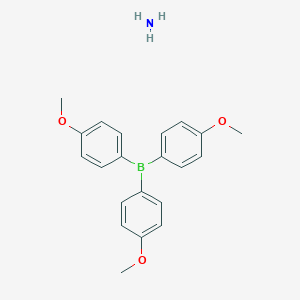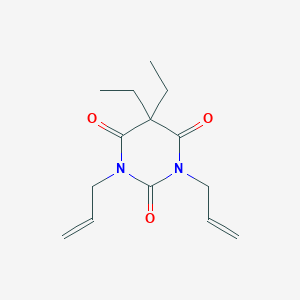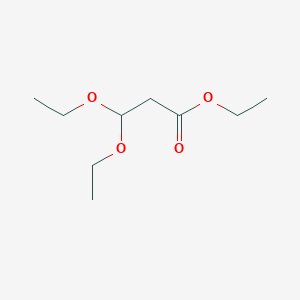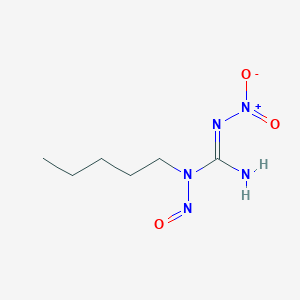
2-Nitro-1-nitroso-1-pentylguanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Nitro-1-nitroso-1-pentylguanidine (NOC-18) is a chemical compound that has been extensively used in scientific research. It is a nitric oxide (NO) donor that releases NO in a controlled manner, making it a valuable tool for investigating the physiological and biochemical effects of NO. NOC-18 has been used in a variety of research fields, including cardiovascular biology, neuroscience, and cancer research.
作用机制
2-Nitro-1-nitroso-1-pentylguanidine releases NO in a controlled manner, making it a valuable tool for investigating the physiological and biochemical effects of NO. NO is a signaling molecule that plays a critical role in many physiological processes, including vasodilation, neurotransmission, and immune response. 2-Nitro-1-nitroso-1-pentylguanidine releases NO by undergoing a chemical reaction that involves the transfer of a nitroso group to a nucleophile, such as a thiol group on a protein.
生化和生理效应
2-Nitro-1-nitroso-1-pentylguanidine has been shown to have a variety of biochemical and physiological effects. In cardiovascular biology, 2-Nitro-1-nitroso-1-pentylguanidine has been shown to induce vasodilation, inhibit platelet aggregation, and improve endothelial function. In neuroscience research, 2-Nitro-1-nitroso-1-pentylguanidine has been shown to modulate synaptic plasticity, enhance neurotransmitter release, and provide neuroprotection. In cancer research, 2-Nitro-1-nitroso-1-pentylguanidine has been shown to inhibit tumor growth and metastasis.
实验室实验的优点和局限性
One of the main advantages of using 2-Nitro-1-nitroso-1-pentylguanidine in lab experiments is its ability to release NO in a controlled manner. This allows researchers to investigate the effects of NO on specific physiological processes without the confounding effects of other signaling molecules. Additionally, 2-Nitro-1-nitroso-1-pentylguanidine is relatively stable and easy to handle, making it a valuable tool for many research applications.
One limitation of using 2-Nitro-1-nitroso-1-pentylguanidine in lab experiments is its potential to react with other nucleophiles in the cell, leading to the formation of unwanted nitrosamines and nitrosoamines. Additionally, 2-Nitro-1-nitroso-1-pentylguanidine may not accurately reflect the physiological effects of endogenous NO, which is produced in a more complex and regulated manner.
未来方向
There are many future directions for research using 2-Nitro-1-nitroso-1-pentylguanidine. One area of research is investigating the role of NO in cancer immunotherapy. NO has been shown to play a critical role in the immune response to cancer, and 2-Nitro-1-nitroso-1-pentylguanidine may be a valuable tool for investigating this process. Additionally, 2-Nitro-1-nitroso-1-pentylguanidine may be used to investigate the role of NO in other physiological processes, such as inflammation and oxidative stress. Finally, 2-Nitro-1-nitroso-1-pentylguanidine may be used to develop new therapies for cardiovascular disease, neurodegenerative diseases, and cancer.
合成方法
2-Nitro-1-nitroso-1-pentylguanidine can be synthesized by reacting pentylamine with nitrous acid and nitric oxide. The reaction produces 2-Nitro-1-nitroso-1-pentylguanidine as the main product, along with other nitrosamines and nitrosoamines. The purity of 2-Nitro-1-nitroso-1-pentylguanidine can be improved by recrystallization and chromatography techniques.
科学研究应用
2-Nitro-1-nitroso-1-pentylguanidine has been used in a variety of scientific research applications. It has been used to investigate the role of NO in cardiovascular biology, including vasodilation, platelet aggregation, and endothelial function. 2-Nitro-1-nitroso-1-pentylguanidine has also been used in neuroscience research to investigate the role of NO in synaptic plasticity, neurotransmitter release, and neuroprotection. Additionally, 2-Nitro-1-nitroso-1-pentylguanidine has been used in cancer research to investigate the role of NO in tumor growth and metastasis.
属性
CAS 编号 |
13010-10-1 |
|---|---|
产品名称 |
2-Nitro-1-nitroso-1-pentylguanidine |
分子式 |
C6H13N5O3 |
分子量 |
203.2 g/mol |
IUPAC 名称 |
2-nitro-1-nitroso-1-pentylguanidine |
InChI |
InChI=1S/C6H13N5O3/c1-2-3-4-5-10(9-12)6(7)8-11(13)14/h2-5H2,1H3,(H2,7,8) |
InChI 键 |
OKMNBMCHWAWZBL-UHFFFAOYSA-N |
手性 SMILES |
CCCCCN(/C(=N/[N+](=O)[O-])/N)N=O |
SMILES |
CCCCCN(C(=N[N+](=O)[O-])N)N=O |
规范 SMILES |
CCCCCN(C(=N[N+](=O)[O-])N)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



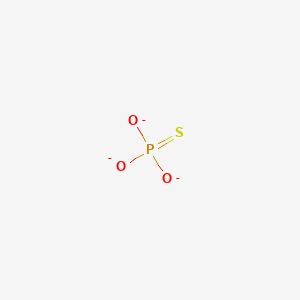
![2-Isothiocyanatobicyclo[2.2.1]heptane](/img/structure/B77712.png)
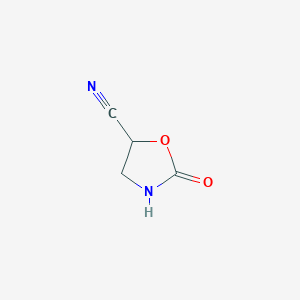
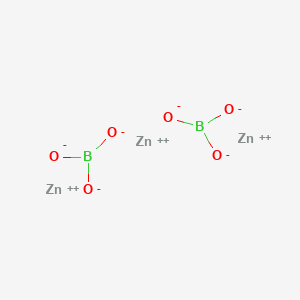
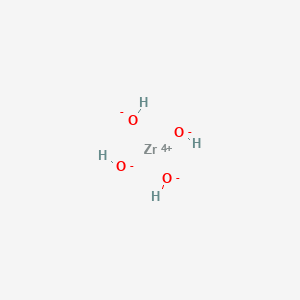
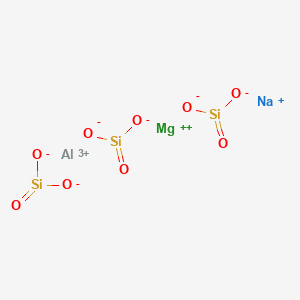
![2-Methyl-5-[(methylthio)methyl]furan](/img/structure/B77725.png)
